2-Fluoroisophthalic acid CAS number 1583-65-9
2-Fluoroisophthalic acid CAS number 1583-65-9
An In-Depth Technical Guide to 2-Fluoroisophthalic Acid (CAS 1583-65-9)
Abstract
2-Fluoroisophthalic acid (CAS No. 1583-65-9) is a fluorinated aromatic dicarboxylic acid that serves as a highly versatile building block in medicinal chemistry, materials science, and organic synthesis. The strategic placement of a fluorine atom on the isophthalic acid scaffold imparts unique electronic properties, enhanced acidity, and the ability to form specific non-covalent interactions, making it a valuable precursor for a range of advanced applications.[1] This guide provides a comprehensive technical overview of its physicochemical properties, plausible synthetic routes, key applications as a molecular linker and pharmaceutical intermediate, and essential safety and handling protocols. By synthesizing field-proven insights with established chemical principles, this document aims to equip researchers with the foundational knowledge required to effectively utilize 2-fluoroisophthalic acid in their development programs.
Introduction and Significance
2-Fluoroisophthalic acid, also known as 2-fluorobenzene-1,3-dicarboxylic acid, is a derivative of isophthalic acid featuring a fluorine substituent at the 2-position of the benzene ring.[1] This substitution is not merely an addition of mass; it fundamentally alters the molecule's character. The high electronegativity of the fluorine atom creates a significant inductive effect, which can enhance the acidity of the adjacent carboxylic acid groups and modulate the electron density of the aromatic ring.[1]
In the context of drug discovery, fluorine is often employed as a "bioisostere" for hydrogen or a hydroxyl group. Its introduction can improve metabolic stability, increase binding affinity to biological targets, and optimize pharmacokinetic properties like lipophilicity.[2][3] In materials science, 2-fluoroisophthalic acid is an important linker for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers.[2][4] The rigidity of the phenyl dicarboxylate backbone combined with the functional handle of the fluorine atom allows for the precise engineering of porous materials with tailored properties for gas storage, chemical separations, and catalysis.[2]
Caption: Chemical structure and identifiers for 2-Fluoroisophthalic acid.
Physicochemical and Computational Properties
2-Fluoroisophthalic acid is typically supplied as a white to off-white crystalline solid or powder.[1][5] It is soluble in polar organic solvents, a characteristic driven by the two carboxylic acid groups capable of forming hydrogen bonds.[1] Proper storage requires keeping it in a tightly sealed container in a dry, room-temperature environment to prevent hydration and degradation.[6][7]
Table 1: Physicochemical and Computational Data
| Property | Value | Source |
|---|---|---|
| Identifiers | ||
| IUPAC Name | 2-fluorobenzene-1,3-dicarboxylic acid | [7] |
| CAS Number | 1583-65-9 | [4] |
| Molecular Formula | C₈H₅FO₄ | [4] |
| Molecular Weight | 184.12 g/mol | [4] |
| InChI Key | DWOLBEJAJWCIGK-UHFFFAOYSA-N | [6][7] |
| Physical Properties | ||
| Physical Form | White to off-white solid/powder | [1][5] |
| Boiling Point | 393.6±27.0°C at 760 mmHg | [8] |
| Storage | Room temperature, dry and sealed | [4][6] |
| Computational Data | ||
| TPSA (Topological Polar Surface Area) | 74.6 Ų | [4] |
| LogP | 1.22 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 2 |[4] |
Synthesis and Purification
While detailed, peer-reviewed synthetic procedures specifically for 2-fluoroisophthalic acid are not widely published, its synthesis can be achieved through established organometallic methodologies. A viable and common laboratory-scale approach is the di-carboxylation of a suitable di-halo-fluorobenzene precursor via a Grignard reaction. This method offers a direct route to the dicarboxylic acid from commercially available starting materials.
Proposed Experimental Protocol: Grignard Carboxylation
This protocol is a representative example based on analogous transformations for related isomers.[9] The starting material would logically be 1,3-dibromo-2-fluorobenzene.
-
Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings (2.2 equivalents). Add a small volume of anhydrous diethyl ether or THF, followed by a crystal of iodine to initiate the reaction.
-
Precursor Addition: Slowly add a solution of 1,3-dibromo-2-fluorobenzene (1.0 equivalent) in anhydrous ether/THF to the magnesium suspension. Maintain a gentle reflux with stirring. The reaction progress is monitored by the consumption of the magnesium metal.
-
Carboxylation: Cool the resulting di-Grignard solution in a dry ice/acetone bath (-78 °C). Carefully pour the solution over an excess of crushed dry ice (solid CO₂) with vigorous stirring. The Grignard reagent will react with the CO₂ to form a magnesium carboxylate salt.
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Quenching and Work-up: Allow the reaction mixture to warm to room temperature as the excess CO₂ sublimes. Quench the reaction by slowly adding cold, dilute hydrochloric acid (e.g., 1 M HCl) until the solution is acidic (pH ~1-2). This protonates the carboxylate salts to yield the desired dicarboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 2-fluoroisophthalic acid can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield the final product.
Caption: Proposed workflow for the synthesis of 2-fluoroisophthalic acid.
Core Applications
The utility of 2-fluoroisophthalic acid stems from its dual functionality: the dicarboxylate groups provide robust coordination sites, while the fluorine atom acts as a powerful modulating agent.
Materials Science: MOF and Polymer Synthesis
2-Fluoroisophthalic acid is a prime candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs).[4] The defined geometry of the linker dictates the resulting pore size and shape of the framework. The fluorine atom can:
-
Tune Electronic Properties: Influence the ligand's interaction with guest molecules, which is critical for applications in chemical sensing.[10]
-
Modify Surface Polarity: Introduce fluorinated surfaces within the MOF pores, which can be exploited for selective gas adsorption (e.g., CO₂ vs. CH₄).
-
Serve as a Spectroscopic Probe: The ¹⁹F nucleus can be monitored via NMR to study framework dynamics and host-guest interactions.
While the specific example of a fluorescent sensor for acetylacetone detection was developed using the 4-fluoro isomer, the underlying principle of using the fluoroisophthalate ligand as an "antenna" to sensitize lanthanide metal ions (like Eu³⁺) is directly applicable.[10]
Drug Discovery and Medicinal Chemistry
As a synthetic intermediate, 2-fluoroisophthalic acid provides a scaffold for building more complex bioactive molecules.[1][5] The strategic incorporation of fluorine is a well-established tactic in modern drug design for several reasons:
-
Metabolic Blocking: A C-F bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes, which can prolong a drug's half-life.
-
Conformational Control: The steric bulk and electronic nature of fluorine can lock a molecule into a specific, biologically active conformation.
-
Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with backbone amides in a protein active site) and can lower the pKa of nearby functional groups, potentially strengthening ionic interactions.[1]
Caption: 2-Fluoroisophthalic acid as a central building block for diverse applications.
Spectral Data and Characterization
Table 2: Expected Spectroscopic Data
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | ∙ Aromatic Region (7.5 - 8.5 ppm): Complex multiplets for the three aromatic protons, with coupling patterns influenced by both H-H and H-F interactions.∙ Carboxyl Region (>10 ppm): A very broad singlet for the two acidic protons of the carboxylic acids. |
| ¹³C NMR | ∙ Carbonyl Carbon (~165 ppm): Signal for the two equivalent carboxylic acid carbons.∙ Aromatic Carbons (110 - 160 ppm): Signals for the six aromatic carbons. The carbon directly bonded to fluorine (C2) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). Other carbons will show smaller two- and three-bond couplings. |
| ¹⁹F NMR | ∙ A singlet or multiplet in the typical aromatic fluorine region, with coupling to adjacent aromatic protons. |
| FT-IR | ∙ O-H Stretch (2500-3300 cm⁻¹): A very broad and strong band characteristic of the hydrogen-bonded carboxylic acid dimer.∙ C=O Stretch (~1700 cm⁻¹): A strong, sharp absorption for the carbonyl group.∙ C-F Stretch (1100-1300 cm⁻¹): One or more strong bands corresponding to the aryl-fluorine bond stretch. |
| Mass Spec. | ∙ [M-H]⁻: Expected molecular ion peak at m/z 183.01 in negative ion mode. |
Safety, Handling, and Storage
As a laboratory chemical, 2-fluoroisophthalic acid must be handled with appropriate care, assuming a hazard profile similar to its isomers.[13]
-
GHS Classification: The compound is classified with the GHS07 pictogram (Exclamation Mark), indicating it can be an irritant.[6][7]
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[15][16]
-
Handling: Avoid breathing dust.[15] Wash hands thoroughly after handling. Prevent contact with skin and eyes.[17]
-
-
First Aid:
-
Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[16][17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[15][17]
-
Inhalation: Move person to fresh air. Call a poison center or doctor if you feel unwell.[17]
-
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[15]
Conclusion
2-Fluoroisophthalic acid (CAS 1583-65-9) is a valuable and strategic building block for advanced chemical research. Its unique combination of a rigid dicarboxylate scaffold and a powerful electron-withdrawing fluorine substituent provides chemists and materials scientists with a tool to precisely control molecular properties. From creating next-generation porous materials for sensing and gas storage to serving as a key precursor in the synthesis of metabolically robust pharmaceutical agents, its potential applications are both significant and diverse. A thorough understanding of its properties, synthetic accessibility, and handling requirements, as outlined in this guide, is the first step toward unlocking its full scientific potential.
References
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Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Retrieved from [Link]
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